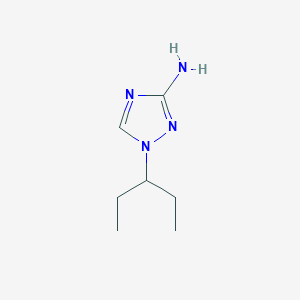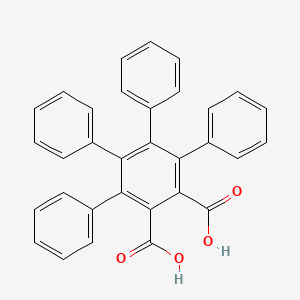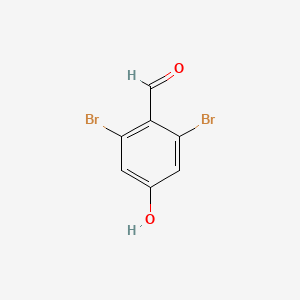
2,6-Dibromo-4-hydroxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4Br2O2 It is a brominated derivative of hydroxybenzaldehyde, characterized by the presence of two bromine atoms at the 2 and 6 positions and a hydroxyl group at the 4 position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-hydroxybenzaldehyde typically involves the bromination of 4-hydroxybenzaldehyde. The process can be carried out using bromine in acetic acid as the solvent. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 6 positions of the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient brominating agents and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: 2,6-Dibromo-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include dibromo-substituted carboxylic acids, alcohols, and various substituted derivatives depending on the nucleophile used .
科学研究应用
2,6-Dibromo-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2,6-Dibromo-4-hydroxybenzaldehyde involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by interacting with proteins and nucleic acids .
相似化合物的比较
- 3-Bromo-4-hydroxybenzaldehyde
- 2,4-Dibromo-6-hydroxybenzaldehyde
- 2,6-Dibromo-4-nitrophenol
Comparison: For example, the presence of bromine atoms at the 2 and 6 positions makes it more reactive in electrophilic substitution reactions compared to 3-Bromo-4-hydroxybenzaldehyde .
属性
CAS 编号 |
856767-00-5 |
|---|---|
分子式 |
C7H4Br2O2 |
分子量 |
279.91 g/mol |
IUPAC 名称 |
2,6-dibromo-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Br2O2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H |
InChI 键 |
LPDAQMGETAXZHY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Br)C=O)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13152720.png)
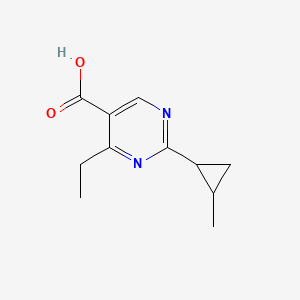
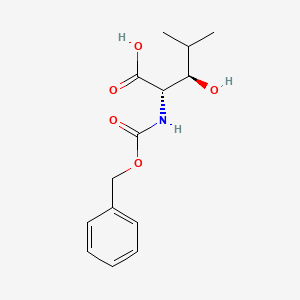
![N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-a-asparagine](/img/structure/B13152730.png)
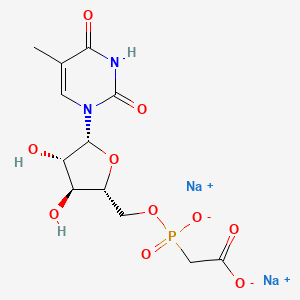
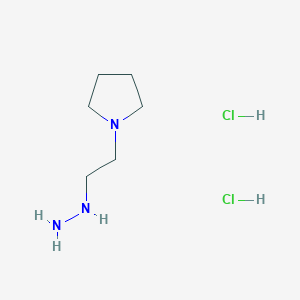
![9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13152749.png)
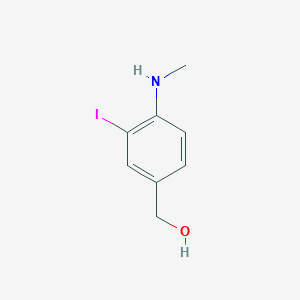
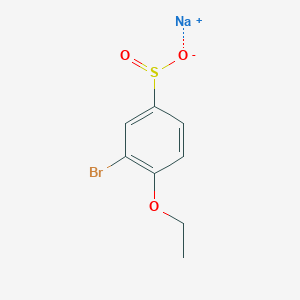
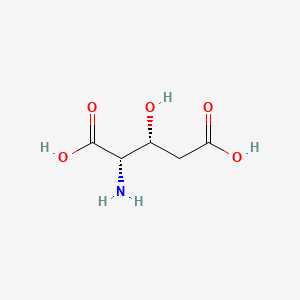
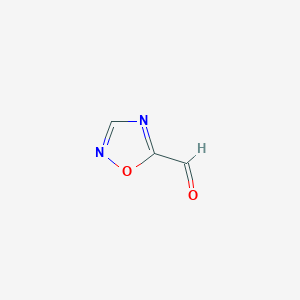
![1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]](/img/structure/B13152783.png)
